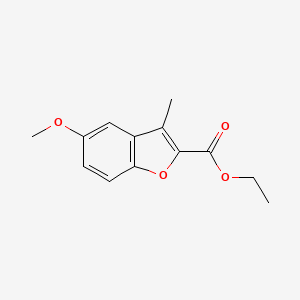

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate

Descripción

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a methoxy group at position 5, a methyl group at position 3, and an ethyl ester at position 2 of the benzofuran core. This compound’s structural features, such as the electron-donating methoxy group and lipophilic methyl substituent, influence its reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)10-7-9(15-3)5-6-11(10)17-12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAETWRKPSJXAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368002 | |

| Record name | Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3710-50-7 | |

| Record name | Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Methylation of Hydroxybenzofuran Carboxylic Acid

- Objective: Convert the 5-hydroxy group into a 5-methoxy substituent.

- Procedure: The hydroxy group on 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid is methylated using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

- Conditions: Reflux in acetone or another suitable solvent for extended periods (e.g., 24 to 48 hours) to ensure complete methylation.

- Outcome: Formation of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, which is a key intermediate.

Esterification to Ethyl Ester

- Objective: Convert the carboxylic acid or methyl ester to the ethyl ester.

- Procedure: The methyl ester intermediate can be converted to the ethyl ester via transesterification or direct esterification of the acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- Alternative: Direct esterification of the acid precursor with ethanol under reflux conditions.

- Outcome: this compound is obtained.

Halogenation and Further Functionalization (Optional)

- In some synthetic routes, halogenation at specific positions (e.g., bromination or chlorination at C4 or C6) is performed to enable further functional group transformations.

- For example, bromination with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux can introduce bromomethyl groups, which can be further substituted with amines or other nucleophiles.

- These steps are generally used for derivative synthesis rather than the direct preparation of the ethyl ester compound.

Representative Synthetic Scheme

| Step | Reactants & Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid + (CH3O)2SO4 + K2CO3 | Reflux in acetone, 48 h | Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate | ~70-80% | Methylation of hydroxy group |

| 2 | Methyl ester + Ethanol + acid catalyst | Reflux, several hours | This compound | Variable | Ester exchange or direct esterification |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): Proton NMR typically shows signals for aromatic protons, methoxy group (singlet ~3.8 ppm), methyl group attached to benzofuran (~2.3 ppm), and ethyl ester protons (quartet and triplet around 4.2 and 1.3 ppm respectively).

- Melting Point: Reported melting points for related methyl esters range around 120-130°C; ethyl esters may vary slightly.

- Elemental Analysis: Confirms the expected carbon, hydrogen, and oxygen content consistent with the molecular formula.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress with appropriate solvent systems (e.g., chloroform-methanol mixtures).

Research Findings and Notes

- The methylation step is critical and requires careful control of stoichiometry and reaction time to avoid over-methylation or side reactions.

- The choice of solvent and base affects the efficiency of methylation; acetone and potassium carbonate are commonly preferred.

- Transesterification to the ethyl ester is less commonly reported than methyl ester formation but can be achieved under acidic conditions or by direct esterification.

- Halogenation and subsequent amine substitution reactions are well-documented for benzofuran derivatives but are more relevant for derivative synthesis rather than the parent compound.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Typical Yield | Key Considerations |

|---|---|---|---|---|

| Hydroxy methylation | Dimethyl sulfate, K2CO3, acetone, reflux | Introduce methoxy group | 70-80% | Avoid excess reagent, long reflux |

| Esterification (ethyl) | Ethanol, acid catalyst, reflux | Form ethyl ester | Variable | Acid catalyst choice affects yield |

| Halogenation (optional) | NBS, CCl4, benzoyl peroxide, reflux | Introduce halogen for derivatization | 30-60% | Side reactions possible |

| Amination (optional) | Amines, K2CO3, acetone, reflux | Amino derivatives synthesis | 50-70% | Requires purification by chromatography |

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and corresponding reduced esters.

Substitution: Halogenated or nitrated benzofuran derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various functional modifications, making it valuable in creating more complex molecules. Key applications include:

- Building Block for Derivatives : The compound can be transformed into other benzofuran derivatives through various chemical reactions such as alkylation, acylation, and oxidation.

- Reagent in Chemical Reactions : It participates in reactions that form new carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The pharmacological properties of this compound have been a focal point of research. Its potential applications in medicinal chemistry include:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria . Such activity positions it as a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly targeting oxidoreductases involved in metabolic pathways. This inhibition could lead to therapeutic applications in treating metabolic disorders .

Biological Research

Research into the biological effects of this compound has revealed significant insights into its mechanism of action:

- Biochemical Interactions : The compound interacts with various biological targets, influencing enzymatic activities and potentially altering metabolic pathways . This makes it a valuable tool for studying biochemical processes.

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

| Study | Findings |

|---|---|

| Synthesis and Antimicrobial Evaluation | Reported antimicrobial activity against selected pathogens, suggesting potential for drug development. |

| Biological Evaluation | Discussed the bioactivity of benzofuran derivatives, highlighting the importance of structural modifications for enhancing efficacy. |

Mecanismo De Acción

The mechanism of action of ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The substituent pattern on the benzofuran scaffold significantly alters physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound improves metabolic stability compared to hydroxylated analogs (e.g., 5-hydroxy derivatives), which may undergo rapid phase II metabolism .

- Methyl vs.

- Ester Position : The ethyl ester at position 2 (vs. position 3 in some analogs) may influence binding to esterase enzymes, altering pharmacokinetics .

Crystallographic and Structural Insights

- Hydrogen Bonding : Carboxylate groups in analogs (e.g., 3-methylsulfinyl derivatives) form centrosymmetric dimers via O–H···O interactions, influencing solubility and crystal packing .

- Anisotropic Displacement : Methoxy and methyl groups in the target compound likely reduce molecular symmetry compared to halogenated analogs, affecting crystallization behavior .

Actividad Biológica

Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the following chemical formula and structure:

- Molecular Formula : C₁₃H₁₄O₄

- Molecular Weight : 234.254 g/mol

The compound features a benzofuran core with methoxy and ethyl functional groups, influencing its reactivity and biological interactions .

This compound exhibits its biological effects primarily through interaction with various biochemical pathways. Studies indicate that benzofuran derivatives can modulate several cellular processes, including:

- Enzyme Inhibition : The compound acts as an inhibitor of specific oxidoreductases, which are crucial in metabolic pathways. This inhibition can have therapeutic implications in metabolic disorders .

- Antioxidant Activity : Some derivatives have shown pro-oxidative effects, increasing reactive oxygen species (ROS) levels in cancer cells, which can lead to apoptosis .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

The compound has demonstrated significant cytotoxic effects against various cancer cell lines. A comparative study revealed that certain benzofuran derivatives exhibited antiproliferative activity significantly higher than standard chemotherapeutics like Combretastatin-A4 (CA-4). For instance, compounds with similar structures showed IC₅₀ values ranging from 0.06 to 0.17 µM against specific cancer lines .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. Here are some key findings:

| Study | Biological Activity | Cell Lines Tested | IC₅₀ Values (µM) |

|---|---|---|---|

| Study A | Anticancer | A549, ME-180 | 0.06 - 0.17 |

| Study B | Antimicrobial | Staphylococcus aureus | Effective |

| Study C | Enzyme inhibition | Various | Not specified |

Case Study Example

In one case study, researchers synthesized a series of benzofuran derivatives including this compound and tested their cytotoxicity on human cancer cells. The results indicated that modifications in the benzofuran structure significantly affected their antiproliferative properties, with certain derivatives showing up to tenfold increases in potency compared to standard treatments .

Q & A

Q. What are the established synthetic routes for Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

- Step 2: Introduction of methoxy and methyl groups via electrophilic substitution or alkylation.

- Step 3: Esterification at the 2-position using ethyl chloroformate or transesterification. Purification often employs column chromatography (hexane/ethyl acetate gradients) and recrystallization, as described for analogous benzofuran esters .

Q. How is the compound characterized for structural validation?

- X-ray crystallography : Single-crystal diffraction data (e.g., using SHELXL for refinement) confirms bond lengths, angles, and packing interactions .

- Spectroscopy : H/C NMR (e.g., δ ~1.3 ppm for ethyl CH, δ ~3.8 ppm for methoxy OCH) and mass spectrometry (EI-MS for molecular ion peak) .

- Thermal analysis : Melting point determination (e.g., 375–381 K for related derivatives) .

Q. What solvents and reaction conditions optimize yield?

Dichloromethane or ethyl acetate are common solvents for sulfonylation/oxidation steps. Reactions often proceed at 273–298 K with catalysts like 3-chloroperoxybenzoic acid for sulfoxide formation . Anhydrous conditions and inert atmospheres (N) prevent hydrolysis of ester groups.

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement, hydrogen positioning) be resolved?

- Use SHELXL-97 refinement with riding models for H-atoms (C–H = 0.93–0.98 Å, U = 1.2–1.5U) to minimize errors in electron density maps .

- Validate thermal ellipsoids via ORTEP-III visualization, ensuring displacement parameters align with molecular geometry .

- Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths .

Q. What strategies mitigate competing side reactions during functionalization (e.g., methoxy vs. methyl group reactivity)?

- Protecting groups : Temporarily block the methoxy oxygen with trimethylsilyl chloride before methyl group introduction.

- Regioselective catalysis : Use Lewis acids (e.g., AlCl) to direct electrophiles to the 3-methyl position .

- Monitor reaction progress via TLC and adjust stoichiometry to favor desired intermediates .

Q. How can computational methods predict biological activity or material properties?

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO) to assess redox potential and charge transfer interactions .

- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina, leveraging the compound’s benzofuran scaffold for π-π stacking .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity datasets .

Q. What intermolecular interactions dominate crystal packing, and how do they influence material properties?

- π-π stacking : Between benzofuran rings (centroid distances ~3.6–3.8 Å) stabilizes layered structures .

- Hydrogen bonding : Carboxyl O–H⋯O interactions form dimers, enhancing thermal stability .

- C–H⋯O/F contacts : Contribute to 3D networks, affecting solubility and melting behavior .

Methodological Considerations Table

Key Challenges & Solutions

- Low crystallinity : Optimize solvent evaporation rates (e.g., diisopropyl ether) for slow crystal growth .

- Stereochemical ambiguity : Use NOESY NMR to confirm spatial arrangements of substituents .

- Data reproducibility : Standardize reaction protocols (e.g., inert atmosphere, strict temperature control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.